molecular formula C26H29N3O6S B13175646 (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B13175646
M. Wt: 511.6 g/mol
InChI Key: GNTAWJCNJONINB-JDRJUVJTSA-N
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Description

The compound (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyrazole ring, a thiophene ring, and a pyrrolidine ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and pyrazole rings through various coupling reactions. Protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (Bn) are used to protect reactive sites during the synthesis. The final steps involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The phenylmethoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazole and thiophene rings.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in diverse interactions, potentially modulating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C26H29N3O6S

Molecular Weight

511.6 g/mol

IUPAC Name

(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H29N3O6S/c1-25(2,3)35-23(32)26(17-28-13-8-12-27-28)15-19(22(30)31)21(20-11-7-14-36-20)29(26)24(33)34-16-18-9-5-4-6-10-18/h4-14,19,21H,15-17H2,1-3H3,(H,30,31)/t19-,21+,26+/m0/s1

InChI Key

GNTAWJCNJONINB-JDRJUVJTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)CN4C=CC=N4

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)CN4C=CC=N4

Origin of Product

United States

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